Molecular Weight and Lipophilicity Differentiation Against Mono-Halogenated Quinazoline-2,4-diones
The target compound 8-bromo-6-chloroquinazoline-2,4-diol (MW 275.48 g/mol; XLogP3 1.8) is differentiated from its closest mono-halogenated analogs by a higher molecular weight and increased computed lipophilicity. 8-Bromoquinazoline-2,4-diol has MW 241.04 g/mol and XLogP3 1.5; 6-chloroquinazoline-2,4-diol has MW 196.59 g/mol and XLogP3 1.4; 6-bromoquinazoline-2,4-diol has MW 241.04 g/mol and XLogP3 1.5 [1]. The dual-halogen substitution results in a molecular weight increase of approximately 34–79 Da and an XLogP3 increase of 0.3–0.4 units [1].
| Evidence Dimension | Computed molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 275.48 g/mol; XLogP3 1.8 |
| Comparator Or Baseline | 8-Bromoquinazoline-2,4-diol (MW 241.04; XLogP3 1.5); 6-Chloroquinazoline-2,4-diol (MW 196.59; XLogP3 1.4); 6-Bromoquinazoline-2,4-diol (MW 241.04; XLogP3 1.5) |
| Quantified Difference | ΔMW +34.4 to +78.9 g/mol; ΔXLogP3 +0.3 to +0.4 |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); standardized in silico prediction methods across all compounds. |
Why This Matters
Higher lipophilicity can increase passive membrane permeability but may reduce aqueous solubility, directly affecting both in vitro assay behavior and in vivo pharmacokinetics, making this scaffold appropriate for target classes requiring a specific logP window.
- [1] PubChem. Computed properties for CID 19604351 (8-Bromo-6-chloroquinazoline-2,4-diol), CID 22457660 (8-Bromoquinazoline-2,4(1H,3H)-dione), CID 303998 (6-Chloroquinazoline-2,4(1H,3H)-dione), CID 617686 (6-Bromo-2,4(1H,3H)-quinazolinedione). National Center for Biotechnology Information. View Source
